molecular formula C36H36N2O5 B14079553 (1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine

(1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine

Cat. No.: B14079553
M. Wt: 576.7 g/mol
InChI Key: MMGBHVBJOIKWMF-UHFFFAOYSA-N
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Description

(1'α)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine is a structurally complex alkaloid derived from the rodiasine family. Its unique modifications include the removal of methoxy groups at positions 6' and 7, demethylation at the 12-O position, and the introduction of an oxy bridge between 6' and 7, alongside methylation at 12'-O. These structural alterations significantly influence its physicochemical properties and biological activity, particularly in binding affinity to cellular targets such as ion channels or receptors.

Properties

Molecular Formula

C36H36N2O5

Molecular Weight

576.7 g/mol

IUPAC Name

13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol

InChI

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3

InChI Key

MMGBHVBJOIKWMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Yanangcorinin involves several synthetic routes, which typically include the use of organic solvents and specific reaction conditions. One common method involves the use of dimethyl sulfoxide (DMSO) , polyethylene glycol (PEG300) , and Tween 80 . The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300 and Tween 80 to achieve the desired concentration .

Industrial Production Methods: Industrial production methods for Yanangcorinin are not well-documented, likely due to its primary use in research settings. the preparation methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Yanangcorinin undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Yanangcorinin, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Yanangcorinin has a wide range of scientific research applications, including:

  • Chemistry : Used as a reagent in various chemical reactions and studies.
  • Biology : Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine : Explored for its potential therapeutic effects and mechanisms of action.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Yanangcorinin involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through binding to specific receptors and modulating biochemical pathways .

Comparison with Similar Compounds

Structural Similarity and Substituent Analysis

The compound’s structural differentiation from related bisbenzylisoquinoline alkaloids lies in its demethoxy, oxy-bridge, and methyl modifications. A graph-based comparison (using vertices for atoms and edges for bonds) reveals shared substructures with rodiasine but distinct functional group arrangements (Table 1). For example:

Compound 6',7-Substituents 12-O Group 12'-O Group Oxy Bridge
Rodiasine Methoxy Methyl Methyl Absent
Tetrandrine Methoxy Methyl H Present
(1'α)-6',7-Didemethoxy... H H Methyl Present

Key Observations :

  • The 12-O-demethylation may decrease metabolic stability compared to methylated analogs like tetrandrine .
Physicochemical Properties

Comparative physicochemical data (Table 2) highlight the impact of structural modifications:

Property Rodiasine Tetrandrine (1'α)-6',7-Didemethoxy...
LogP (Predicted) 4.2 3.8 3.1
Solubility (mg/mL) 0.05 0.12 0.21
Melting Point (°C) 198–202 217–220 185–189

Analysis :

  • Reduced LogP in the target compound suggests improved hydrophilicity due to demethylation and oxy-bridge formation.
Bioactivity and Pharmacological Profiles

While direct bioactivity data for (1'α)-6',7-Didemethoxy... are scarce, comparisons with rodiasine and tetrandrine provide inferential insights:

  • Anticancer Activity : Rodiasine derivatives exhibit IC₅₀ values of 2–10 µM against leukemia cell lines, whereas tetrandrine shows broader efficacy (IC₅₀: 1–5 µM). The target compound’s reduced methoxy groups may lower cytotoxicity but improve selectivity .
  • Anti-inflammatory Effects : Tetrandrine’s oxy bridge correlates with NF-κB inhibition (EC₅₀: 0.8 µM). Structural similarity suggests comparable mechanisms for the target compound, though potency may vary due to demethylation .
Analytical and Stability Considerations

Similar to steroidal compounds like 11-OXO-betamethasone dipropionate, the target compound’s stability under varying pH and temperature conditions requires rigorous testing. For example:

  • Crystallinity : Rodiasine analogs typically meet pharmacopeial crystallinity standards (e.g., USP 〈695〉), but demethylation could introduce amorphous tendencies .
  • Degradation Products : Oxidative decomposition pathways (e.g., via oxy-bridge cleavage) may differ from methoxy-containing analogs, necessitating HPLC-MS monitoring .

Biological Activity

(1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine is a complex organic compound belonging to the class of alkaloids derived from plants, particularly those in the Rhododendron genus. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The structure of (1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine can be represented as follows:

C19H23N1O5\text{C}_{19}\text{H}_{23}\text{N}_{1}\text{O}_{5}

This structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For example, rhodanine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for certain rhodanine derivatives ranging from 1.12 to 2.5 μg/mL against various bacterial strains, suggesting a strong potential for (1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine in combating bacterial infections .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strain
Rhodanine Derivative A1.12Staphylococcus aureus
Rhodanine Derivative B2.5Escherichia coli
(1'alpha)-6',7-Didemethoxy...TBDTBD

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, some lignans and their derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HL-60 cells, with IC50 values ranging from 2.7 μM to 17 μM . The mechanism often involves apoptosis induction through the disruption of cellular processes.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of related compounds on HL-60 cells, treatment with specific concentrations led to significant increases in early and late apoptotic cell populations. The flow cytometry results indicated that higher concentrations resulted in chromatin condensation and nuclear disassembly, hallmark features of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds related to (1'alpha)-6',7-Didemethoxy... have also been documented. For example, certain rhodanine derivatives exhibit the ability to inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

The mechanisms through which (1'alpha)-6',7-Didemethoxy... exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : It is hypothesized that the compound may disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis .
  • Anticancer Mechanism : The induction of apoptosis appears to be mediated through the activation of caspases and mitochondrial pathways, ultimately leading to programmed cell death .
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways has been suggested as a mechanism for reducing inflammation .

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